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molecular formula C11H13NO3 B8303935 4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid

4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid

Cat. No. B8303935
M. Wt: 207.23 g/mol
InChI Key: SPNUKIKWDNLBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541505B1

Procedure details

To a solution of 2-(4-(furan-2-yl)-phenyl)-2-methyl-propionamide (reference example 26) (124 mg, 0.5 mmol) in CH3CN/CCl4/H2O (7 mL, 2/2/3) is added NaIO4 (420 mg, 2 mmol) followed by RuCl3 (H2O)(3 mg). The resulting mixture is stirred vigorously for 1.5 h, then diluted with ethyl acetate, washed with water and brine, dried over MgSO4 and concentrated to give 100 mg of the title compound as an orange solid. 1H NMR (CD3OD) d 1.58 (s, 6H), 7.50 (d, J=8 Hz, 2H), 7.98 (d, J=8 Hz, 2H). MS (EI) m/z 208 (M+H).
Name
2-(4-(furan-2-yl)-phenyl)-2-methyl-propionamide
Quantity
124 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
420 mg
Type
reactant
Reaction Step One
Name
CH3CN CCl4 H2O
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
3 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1C=CC=[C:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:17])([CH3:16])[C:13]([NH2:15])=[O:14])=[CH:8][CH:7]=1.CC#N.C(Cl)(Cl)(Cl)Cl.[OH2:26]>C(OCC)(=O)C>[C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:17])([CH3:16])[C:13]([NH2:15])=[O:14])=[CH:8][CH:7]=1)([OH:1])=[O:26] |f:1.2.3|

Inputs

Step One
Name
2-(4-(furan-2-yl)-phenyl)-2-methyl-propionamide
Quantity
124 mg
Type
reactant
Smiles
O1C(=CC=C1)C1=CC=C(C=C1)C(C(=O)N)(C)C
Name
NaIO4
Quantity
420 mg
Type
reactant
Smiles
Name
CH3CN CCl4 H2O
Quantity
7 mL
Type
reactant
Smiles
CC#N.C(Cl)(Cl)(Cl)Cl.O
Step Two
Name
RuCl3
Quantity
3 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred vigorously for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)C(C(=O)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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